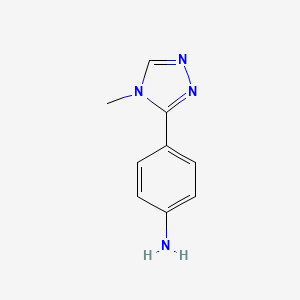

4-(4-méthyl-4H-1,2,4-triazol-3-yl)aniline

Vue d'ensemble

Description

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents anticancéreux

Les dérivés du 1,2,4-triazole, y compris ceux ayant une structure de 4-(4-méthyl-4H-1,2,4-triazol-3-yl)aniline, ont montré des résultats prometteurs en tant qu'agents anticancéreux . Par exemple, les composés synthétisés à partir de dérivés du 1,2,4-triazole ont présenté une activité cytotoxique contre des lignées cellulaires cancéreuses humaines telles que MCF-7, Hela et A549 . Ces composés ont également montré une sélectivité vis-à-vis des lignées cellulaires normales et cancéreuses .

Inhibiteurs de l'aromatase

Des dérivés amino-4H-1,2,4-triazole substitués par du 4-N-nitrophényle ont été synthétisés en tant qu'inhibiteurs potentiels de l'aromatase . Les inhibiteurs de l'aromatase sont des médicaments qui réduisent la production d'œstrogènes dans l'organisme et sont couramment utilisés dans le traitement du cancer du sein.

Optoélectronique

La combinaison de dérivés de la s-tétrazine et d'une liaison 1,4-phénylène avec un cycle 4H-1,2,4-triazole présente des applications potentielles significatives en optoélectronique . Ces composés pourraient être utilisés dans le développement de nouveaux matériaux pour les dispositifs électroniques.

Agents antihypertenseurs

Le 1,2,4-triazole est un échafaudage important en chimie pharmaceutique et a été associé à une variété d'activités biologiques, y compris des effets antihypertenseurs . Les agents antihypertenseurs sont utilisés pour traiter l'hypertension artérielle.

Agents anti-inflammatoires

Les composés du 1,2,4-triazole ont également été associés à une activité anti-inflammatoire . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le traitement des maladies inflammatoires.

Antibiotiques

Les composés du 1,2,4-triazole ont présenté des propriétés antibiotiques . Ils pourraient potentiellement être utilisés dans le développement de nouveaux antibiotiques pour traiter les infections bactériennes.

Antioxydants

Les composés du 1,2,4-triazole ont été associés à une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres.

Agents anticonvulsivants

Les composés du 1,2,4-triazole ont montré une activité anticonvulsivante . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le traitement des troubles convulsifs.

Activité Biologique

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is a compound featuring a triazole ring linked to an aniline moiety. The presence of the triazole structure suggests significant potential for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by relevant studies and data.

The molecular formula of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is C₉H₁₀N₄ with a molecular weight of 174.20 g/mol. The triazole ring is known for its diverse biological activities, which can be attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. For instance, derivatives of triazoles have shown potent activity against a range of pathogens including bacteria and fungi. In particular, studies have highlighted the effectiveness of triazole-based compounds against Candida albicans and various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | E. coli | 32 µg/mL |

| Triazole Derivative A | Candida albicans | 16 µg/mL |

| Triazole Derivative B | Staphylococcus aureus | 8 µg/mL |

The above table summarizes some findings related to the antimicrobial efficacy of triazole derivatives.

Antifungal Properties

Triazoles are particularly noted for their antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism makes them effective against various fungal infections . Research indicates that 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline could potentially exhibit similar antifungal properties.

Anticancer Activity

Recent studies have shown that triazole derivatives can possess anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. For example, certain substituted triazoles have been reported to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: Anticancer Activity Assessment

In a study evaluating the anticancer potential of various triazole derivatives, 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline was found to exhibit significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value comparable to established chemotherapeutics .

The biological activity of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Modulation : It may modulate receptor functions that are essential for cellular signaling in both normal and cancerous cells.

- Biochemical Pathways : The compound is likely involved in various biochemical pathways affecting cell signaling and gene expression .

Propriétés

IUPAC Name |

4-(4-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZWWFVYRMIXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383410 | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-18-9 | |

| Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.